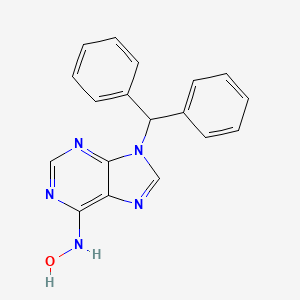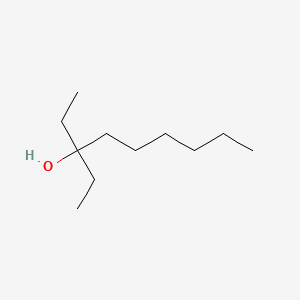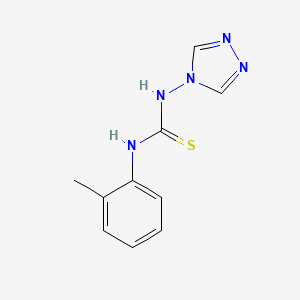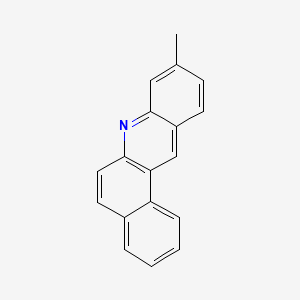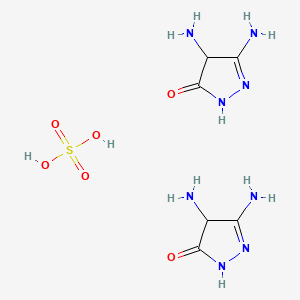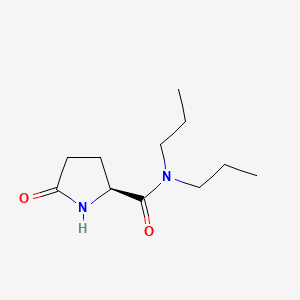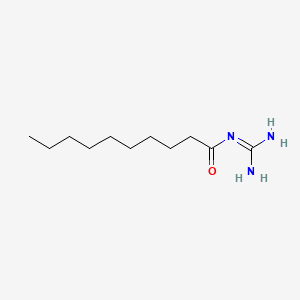
N-Amidinodecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amidinodecan-1-amide is a chemical compound with the molecular formula C11H23N3O It is an amidine derivative, characterized by the presence of an amidine functional group attached to a decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Amidinodecan-1-amide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with an amidine precursor under specific conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the partial hydrolysis of nitriles, which can be induced under mildly basic conditions by hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides .
Chemical Reactions Analysis
Types of Reactions
N-Amidinodecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-Amidinodecan-1-amide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Amidinodecan-1-amide exerts its effects involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s ability to act as a ligand makes it valuable in studying enzyme mechanisms and designing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N-(Aminoiminomethyl)decanamide
- Decanamide, N-(aminoiminomethyl)-
Comparison
N-Amidinodecan-1-amide is unique due to its specific structure and functional group, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
27182-51-0 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(diaminomethylidene)decanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-9-10(15)14-11(12)13/h2-9H2,1H3,(H4,12,13,14,15) |
InChI Key |
LIEUIAOUJMFOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


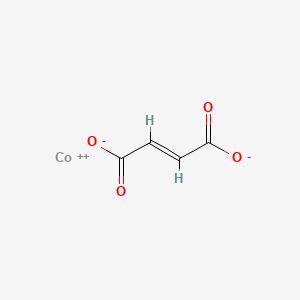
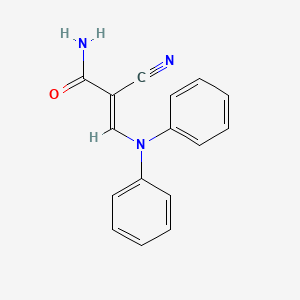
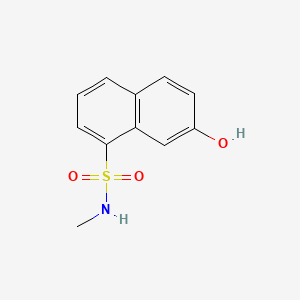

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


